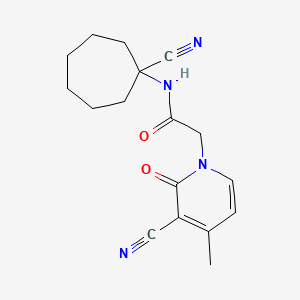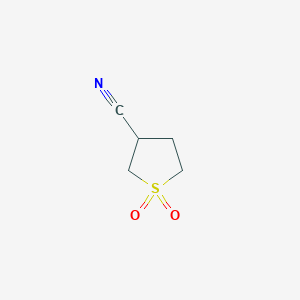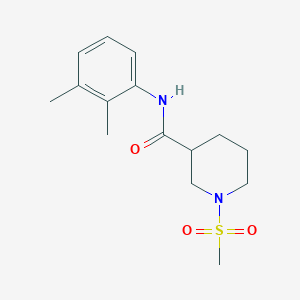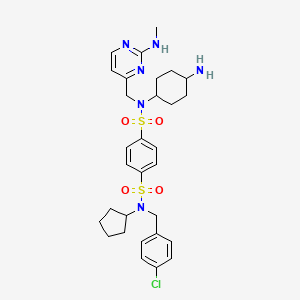![molecular formula C19H22F2N4O2S B2874999 N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine CAS No. 2380087-55-6](/img/structure/B2874999.png)
N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a difluorophenyl group, a piperidinyl group, and a pyrimidinyl group, making it a multifaceted molecule with diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized through a series of reactions starting from commercially available piperidine
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropyl bromide under appropriate conditions.
Coupling with Pyrimidine: The final step involves coupling the piperidinyl intermediate with a pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-2-amine
- N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-5-amine
Uniqueness
N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O2S/c20-15-9-14(10-16(21)11-15)12-28(26,27)24-7-4-18(5-8-24)25(17-1-2-17)19-3-6-22-13-23-19/h3,6,9-11,13,17-18H,1-2,4-5,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUMRCFRWWGIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)S(=O)(=O)CC3=CC(=CC(=C3)F)F)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2874917.png)

![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)



![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2874925.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)
![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)
![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)

